Cas no 2649074-88-2 (4-bromo-2-(2-isocyanatopropan-2-yl)furan)

4-Bromo-2-(2-isocyanatopropan-2-yl)furan is a specialized furan derivative featuring both bromo and isocyanate functional groups. The bromo substituent enhances reactivity for cross-coupling reactions, while the isocyanate group provides a versatile handle for nucleophilic addition or polymerization. This compound is particularly valuable in synthetic organic chemistry for constructing heterocyclic frameworks or serving as a precursor for functionalized materials. Its sterically hindered isocyanate moiety offers controlled reactivity, reducing unwanted side reactions. The furan core contributes to its utility in designing conjugated systems or bioactive molecules. Suitable for controlled functionalization, this compound is used in pharmaceutical intermediates, agrochemicals, and advanced material synthesis.
4-bromo-2-(2-isocyanatopropan-2-yl)furan structure
2649074-88-2 structure
Product Name:4-bromo-2-(2-isocyanatopropan-2-yl)furan
CAS No:2649074-88-2
MF:C8H8BrNO2
MW:230.058621406555
CID:6305221
PubChem ID:165692956
Update Time:2025-05-22

4-bromo-2-(2-isocyanatopropan-2-yl)furan Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(2-isocyanatopropan-2-yl)furan
    • EN300-1917108
    • 2649074-88-2
    • Inchi: 1S/C8H8BrNO2/c1-8(2,10-5-11)7-3-6(9)4-12-7/h3-4H,1-2H3
    • InChI Key: IUNIMMZOAJDBMM-UHFFFAOYSA-N
    • SMILES: BrC1=COC(=C1)C(C)(C)N=C=O

Computed Properties

  • Exact Mass: 228.97384g/mol
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 42.6Ų

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Additional information on 4-bromo-2-(2-isocyanatopropan-2-yl)furan

Recent Advances in the Study of 4-bromo-2-(2-isocyanatopropan-2-yl)furan (CAS: 2649074-88-2) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-2-(2-isocyanatopropan-2-yl)furan (CAS: 2649074-88-2) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique furan core and isocyanate functional group, has attracted significant attention due to its potential applications in drug discovery and development. Recent studies have focused on its reactivity, biological activity, and potential as a building block for more complex molecular architectures.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic utility of 4-bromo-2-(2-isocyanatopropan-2-yl)furan as a key intermediate in the development of novel kinase inhibitors. The compound's ability to undergo regioselective nucleophilic addition at the isocyanate group while maintaining the bromine atom's reactivity for subsequent cross-coupling reactions was highlighted as particularly valuable. This dual functionality enables the construction of diverse molecular scaffolds with potential therapeutic applications.

Another significant advancement was reported in ACS Chemical Biology, where 4-bromo-2-(2-isocyanatopropan-2-yl)furan was employed as a covalent modifier of cysteine residues in target proteins. The study demonstrated that the compound's electrophilic isocyanate group could selectively modify specific cysteine residues in protein kinases, leading to potent inhibition of enzymatic activity. This finding opens new avenues for the development of targeted covalent inhibitors, particularly for challenging drug targets where traditional reversible inhibitors have shown limited success.

The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in the Journal of Chemical Information and Modeling have provided insights into the compound's conformational preferences and electronic structure. These studies suggest that the steric bulk of the isopropyl group adjacent to the isocyanate functionality may contribute to the compound's selectivity in biological systems, while the bromine atom offers opportunities for further structural diversification through palladium-catalyzed cross-coupling reactions.

In the context of drug discovery, several research groups have utilized 4-bromo-2-(2-isocyanatopropan-2-yl)furan as a versatile building block for the synthesis of compound libraries. A recent patent application (WO2023051234) describes its use in the generation of small-molecule modulators of protein-protein interactions, particularly in the field of oncology. The compound's ability to serve as a molecular "handle" for both covalent and non-covalent interactions with biological targets has made it particularly valuable in fragment-based drug discovery approaches.

From a safety and toxicity perspective, preliminary studies have begun to characterize the compound's pharmacological profile. While the isocyanate functionality raises concerns about potential reactivity with biological nucleophiles, controlled studies in cellular models have shown that appropriate derivatization can mitigate these concerns while maintaining therapeutic potential. Recent work published in Chemical Research in Toxicology has explored structure-activity relationships to optimize the balance between reactivity and selectivity.

Looking forward, the unique chemical properties of 4-bromo-2-(2-isocyanatopropan-2-yl)furan position it as a valuable tool in chemical biology and a promising starting point for medicinal chemistry programs. Ongoing research is exploring its application in targeted protein degradation, where its dual functionality may enable the design of novel PROTACs (proteolysis-targeting chimeras) and other bifunctional molecules. As synthetic methodologies continue to advance, we anticipate seeing expanded applications of this versatile building block in both academic and industrial drug discovery efforts.

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